N-[4-(butan-2-yl)phenyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide
Description
N-[4-(Butan-2-yl)phenyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide is an acrylamide derivative featuring a cyano group at the α-position, a 3-hydroxyphenyl substituent at the β-position, and a 4-(butan-2-yl)phenylamide moiety.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-14(2)16-7-9-18(10-8-16)22-20(24)17(13-21)11-15-5-4-6-19(23)12-15/h4-12,14,23H,3H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUVAMLOMXSEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(butan-2-yl)phenyl]-2-cyano-3-(3-hydroxyphenyl)prop-2-enamide, also known by its CAS number 744211-34-5, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C20H20N2O
- Molecular Weight : 320.4 g/mol
- Structure : The compound features a cyano group, hydroxyphenyl moiety, and a butan-2-yl substituent on the phenyl ring, contributing to its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of cyano-based compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various fungi, including Fusarium oxysporum and Helminthosporium oryzae . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.
2. Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit kynureninase, an enzyme involved in tryptophan metabolism. Inhibitors of this enzyme are being researched for their potential in treating neurological disorders . The compound's structural analogs have demonstrated significant inhibitory effects with a K(i) value of 100 nM, indicating strong potency .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes such as kynureninase, the compound may alter metabolic pathways associated with neurodegeneration.
- Antioxidant Properties : Compounds containing hydroxy groups can scavenge free radicals, potentially providing neuroprotective effects.
Table 1: Summary of Biological Activities
Potential Therapeutic Applications
Given its biological activities, this compound may hold promise in:
- Neurological Disorders : Due to its potential as a kynureninase inhibitor, it could be explored for treating conditions like Alzheimer's disease or depression.
- Antifungal Treatments : Its antimicrobial properties suggest a role in developing antifungal agents.
- Antioxidant Therapies : The compound's antioxidant potential could be leveraged in formulations aimed at reducing oxidative stress-related diseases.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar acrylamide derivatives:
*Estimated based on substituent contributions.
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
